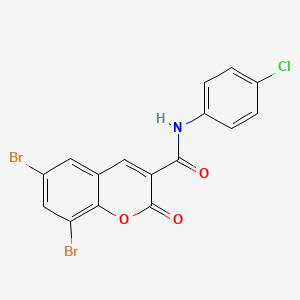
5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include chlorinated benzofurans and sulfonamide derivatives. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction might involve the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions could include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions would vary depending on the desired transformation but might include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential use in treating diseases or conditions.
Industry: Evaluating its utility in industrial processes or as a precursor to other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofuran derivatives with sulfonamide groups. Examples could include:
- 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
- 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxylate
Uniqueness
The uniqueness of 5-chloro-3,6-dimethyl-N-(4-sulfamoylbenzyl)-1-benzofuran-2-carboxamide might lie in its specific substitution pattern and the resulting biological activity. Comparing its properties with those of similar compounds could highlight its potential advantages or unique applications.
Properties
Molecular Formula |
C18H17ClN2O4S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10-7-16-14(8-15(10)19)11(2)17(25-16)18(22)21-9-12-3-5-13(6-4-12)26(20,23)24/h3-8H,9H2,1-2H3,(H,21,22)(H2,20,23,24) |
InChI Key |
FUIZVIWCSMLRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12141286.png)
![2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]](/img/structure/B12141289.png)
![(4E)-5-(3-bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12141295.png)



![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141309.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide](/img/structure/B12141335.png)
}-N-(2,4-difluoroph enyl)acetamide](/img/structure/B12141340.png)

![3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12141354.png)
![4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12141361.png)
![3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141368.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12141374.png)
